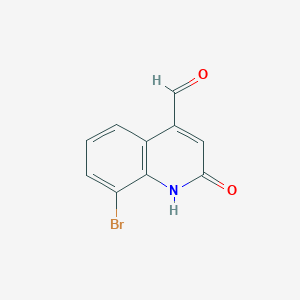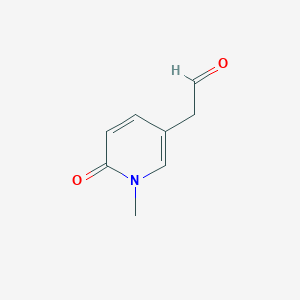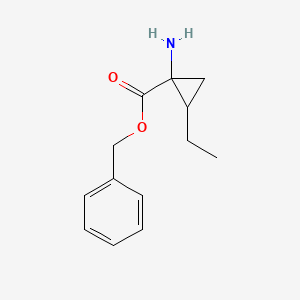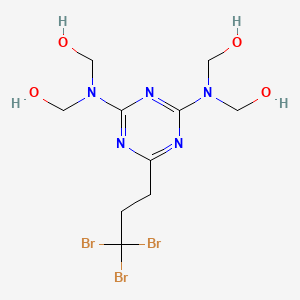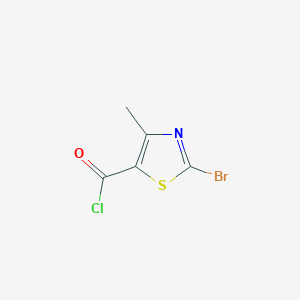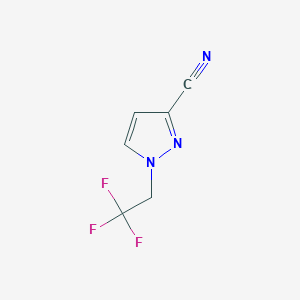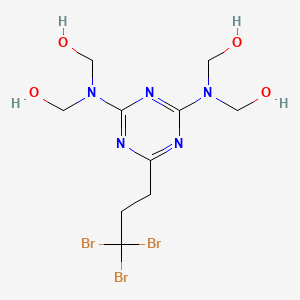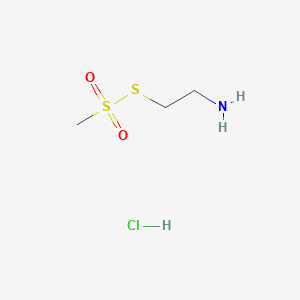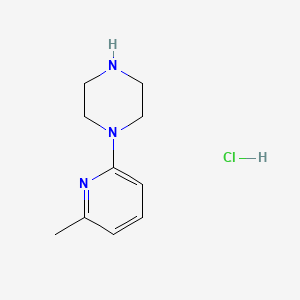![molecular formula C6H8N4 B13123383 3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine is a bicyclic heterocyclic compound that consists of two fused pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine can be achieved through several methods. One efficient procedure involves a Biginelli-type reaction, where aryl aldehydes react with barbituric acid and urea or thiourea in the presence of ceric ammonium nitrate as a catalyst . Another method includes a one-pot three-component reaction starting from 6-amino-N,N-dimethyluracil, phenylisothiocyanate or phenylisocyanate, and aromatic aldehydes in the presence of polyethylene glycol-bound sulfonic acid as a catalyst in water .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the principles of green chemistry, such as using environmentally benign solvents like water and reusable catalysts, are often applied to scale up the synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including nucleophilic substitutions, condensations, and cycloadditions . These reactions are facilitated by the presence of reactive sites on the pyrimidine rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aldehydes, isothiocyanates, and various catalysts such as ceric ammonium nitrate and polyethylene glycol-bound sulfonic acid . Reaction conditions often involve aqueous media or solvent-free environments to promote green chemistry principles .
Major Products
The major products formed from the reactions of this compound include various substituted pyrimidopyrimidines, which exhibit a wide range of biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine can be compared with other similar compounds, such as pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine . These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and the types of substituents attached to the rings. The unique arrangement of atoms in this compound contributes to its distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its biological activities open up possibilities for therapeutic applications
Properties
Molecular Formula |
C6H8N4 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1,4,5,8-tetrahydropyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H8N4/c1-5-6(10-3-7-1)2-8-4-9-5/h3-4H,1-2H2,(H,7,10)(H,8,9) |
InChI Key |
CNLCORYCKAJFRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN=CN2)NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
